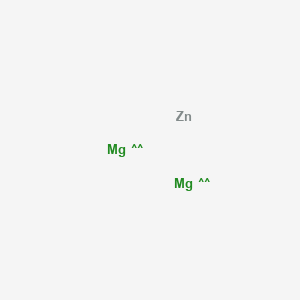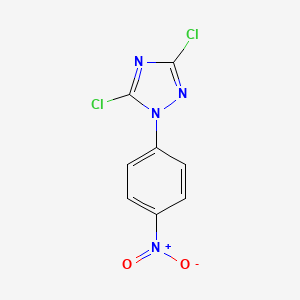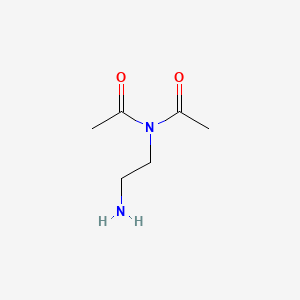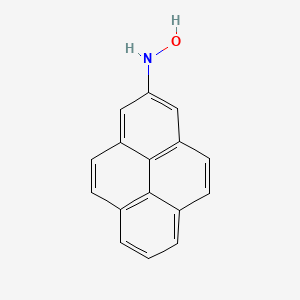
2-Pyrenamine, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrenamine, N-hydroxy- is an organic compound with the molecular formula C16H11NO It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenamine, N-hydroxy- typically involves the nitration of pyrene followed by reduction and hydroxylation. One common method is as follows:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitropyrene.
Reduction: The 2-nitropyrene is then reduced to 2-aminopyrene using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Hydroxylation: Finally, the 2-aminopyrene is hydroxylated to form 2-Pyrenamine, N-hydroxy- using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of 2-Pyrenamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrenamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
2-Pyrenamine, N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Pyrenamine, N-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxypyrene: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Aminopyrene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
2-Pyrenamine, N-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its analogs.
Properties
CAS No. |
134531-68-3 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-pyren-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17-18H |
InChI Key |
TZICZFYABFNWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)NO)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)
phosphanium bromide](/img/structure/B14271428.png)
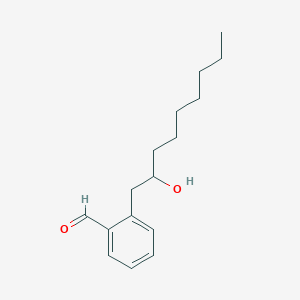
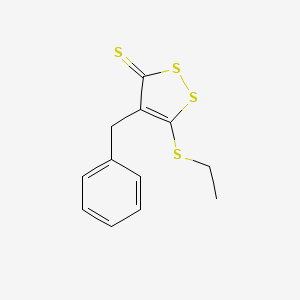
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

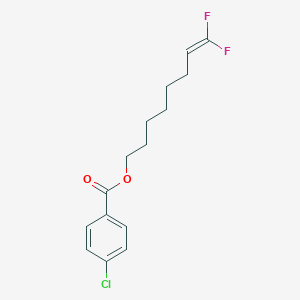
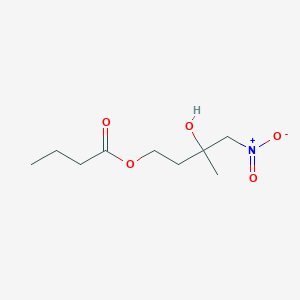
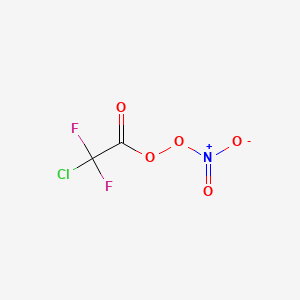

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
